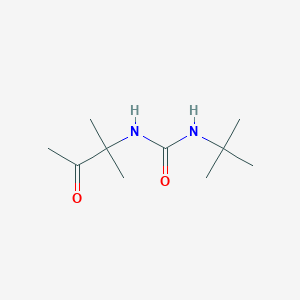

N-tert-Butyl-N'-(2-methyl-3-oxobutan-2-yl)urea

Description

Properties

CAS No. |

88842-49-3 |

|---|---|

Molecular Formula |

C10H20N2O2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-tert-butyl-3-(2-methyl-3-oxobutan-2-yl)urea |

InChI |

InChI=1S/C10H20N2O2/c1-7(13)10(5,6)12-8(14)11-9(2,3)4/h1-6H3,(H2,11,12,14) |

InChI Key |

LRYRDPRAQWYMRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(C)NC(=O)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea typically involves the reaction of tert-butyl isocyanate with 2-methyl-3-oxobutan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Chemical Reactions Analysis

N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea is utilized in various scientific research fields:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group and Substituent Effects

The tert-butyl group is a common feature in compounds designed for enhanced stability and lipophilicity. Key comparisons include:

(a) N-tert-Butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide (Entry 475, )

- Functional Groups : Hydrazide, tert-butyl, benzoyl.

- Key Differences: The hydrazide group (CONHNH₂) differs from urea's NHCONH₂, altering hydrogen-bonding and reactivity.

- Applications : Likely used in agrochemicals due to structural similarity to pesticidal agents .

(b) Propargite (Entry 477, )

- Functional Groups: Sulfite ester, tert-butylphenoxy.

- Key Differences : The sulfite ester backbone and propargyl group enable radical scavenging, unlike urea’s hydrogen-bonding capacity.

- Applications : Commercial acaricide; highlights the tert-butyl group’s role in pesticidal activity .

(c) Butylated Hydroxyanisole (BHA, )

Physicochemical Properties (Estimated)

| Compound | Molecular Weight (g/mol) | Water Solubility | LogP (Estimated) | Key Influence of Substituents |

|---|---|---|---|---|

| Target Urea | ~230 | Low | ~2.5 | Ketone enhances polarity; tert-butyl increases lipophilicity |

| N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide | ~350 | Very low | ~4.0 | Aromatic groups dominate lipophilicity |

| BHA | 180.24 | Insoluble | ~3.3 | Phenolic group reduces LogP vs. urea |

Stability and Reactivity

- Target Urea: The tert-butyl group likely reduces hydrolysis susceptibility compared to unsubstituted ureas. The ketone may participate in keto-enol tautomerism, affecting reactivity .

- Contrast with Hydrazides (Entry 475) : Hydrazides are more prone to oxidation than ureas, limiting their utility in oxidative environments .

Biological Activity

N-tert-Butyl-N'-(2-methyl-3-oxobutan-2-yl)urea is a compound with notable structural characteristics that contribute to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Synthesis

This compound has a molecular formula of and a molecular weight of approximately 201.27 g/mol. The synthesis typically involves the reaction of tert-butyl isocyanate with 2-methyl-3-oxobutan-2-amine in an organic solvent like dichloromethane under controlled conditions to yield high purity and yield .

Key Features:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.27 g/mol |

| Synthesis Method | Reaction of tert-butyl isocyanate with 2-methyl-3-oxobutan-2-amine |

Antitumor Properties

Research indicates that urea derivatives exhibit significant antitumor activity. For instance, compounds similar in structure to this compound have shown effective inhibition against various cancer cell lines. In particular, the compound's structural analogs demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM across different cancer types, including non-small lung cancer and ovarian cancer .

Antibacterial Activity

A series of urea derivatives have also displayed potent antibacterial properties. For example, related compounds have shown minimum inhibitory concentrations (MIC) against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with values as low as 0.03–0.12 µg/mL . The structure–activity relationship (SAR) studies suggest that modifications in the urea structure can lead to enhanced antibacterial efficacy.

Case Studies and Research Findings

- Antitumor Activity Study :

-

Antibacterial Efficacy :

- Research into derivatives showed significant antibacterial activity against both gram-positive and gram-negative bacteria.

- The findings highlighted the importance of structural modifications in enhancing biological activity, suggesting that this compound could serve as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.